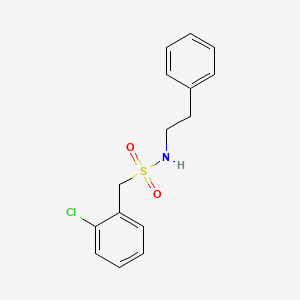

N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide and related compounds involves complex reactions that aim to achieve specific molecular configurations for desired properties. A study by Costello et al. (1991) on opioid kappa agonists highlights the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, showing the intricacies involved in achieving potent biological activities through structural modifications (Costello et al., 1991). Similarly, the work by Elgemeie et al. (1988) on the synthesis of thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide demonstrates the versatility of precursor compounds in generating heterocyclic structures (Elgemeie et al., 1988).

Molecular Structure Analysis

Understanding the molecular structure of this compound is crucial for predicting its chemical behavior and interactions. The crystal structure analysis by Mukhtar et al. (2012) of a similar compound provides insights into the spatial arrangement and potential reactivity of such molecules (Mukhtar et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and molecular structure. Studies on related compounds, such as those by Dyachenko et al. (2004), explore the Michael reaction for synthesizing substituted 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine derivatives, providing a glimpse into the compound's versatility in chemical reactions (Dyachenko et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystallinity, are essential for its application in various industries. The study of the crystal structure and molecular packing can provide insights into these properties, as demonstrated by the analysis of related compounds (Wang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of this compound in various chemical processes. Research on similar molecules, such as the copolymerization study by Wang et al. (2005), sheds light on the compound's potential in material science and chemistry (Wang et al., 2005).

Applications De Recherche Scientifique

Heterocyclic Synthesis and Chemical Properties

Synthetic Approaches to Heterocycles : Research highlights the utility of related compounds in synthesizing diverse heterocyclic structures, indicating the potential of N-cyclohexyl-N-ethyl-2-(2-thienyl)acetamide in similar applications. For instance, the synthesis of thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide showcases methods that could be adapted for this compound, expanding the repertoire of heterocyclic compounds (Elgemeie, Elfahham, & Nabey, 1988).

Catalysis and Reaction Mechanisms : The use of N,O-bis(trimethylsilyl)acetamide and dicyclohexyl carbodimide as catalysts in the solvent-free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones demonstrates the chemical versatility of similar acetamide compounds in facilitating multi-component reactions (Murthy, Rajack, & Yuvaraj, 2016).

Copolymerization Processes : The incorporation of cyclohexene in ethylene copolymerization catalyzed by nonbridged half-titanocenes containing aryloxo ligand underscores the role of acetamide derivatives in polymer chemistry. This suggests that compounds like this compound could influence the development of new polymeric materials (Wang, Fujiki, & Nomura, 2005).

Application in Synthesis of Novel Compounds

Radical Cyclization for Spirocyclohexadienones : The radical cyclization of aryl radicals to generate spirocyclohexadienones illustrates the potential for this compound to serve as a precursor in the synthesis of complex molecular architectures, contributing to the fields of medicinal chemistry and material science (Gonzalez-Lopez de Turiso & Curran, 2005).

Chemoselective Acetylation : The chemoselective acetylation of 2-aminophenol using immobilized lipase highlights the broader utility of acetamide derivatives in facilitating selective transformations, crucial for synthesizing pharmaceutical intermediates and fine chemicals (Magadum & Yadav, 2018).

Enamine Chemistry : Studies on the synthesis, thiation, and reduction of lactams from enamines derived from cyclohexanones or cyclopentanones, involving reactions with acrylamide, showcase the intricate chemical reactions that this compound could potentially undergo. This demonstrates its relevance in creating complex molecules with significant biological or material properties (El‐Barbary, Carlsson, & Lawesson, 1982).

Propriétés

IUPAC Name |

N-cyclohexyl-N-ethyl-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-2-15(12-7-4-3-5-8-12)14(16)11-13-9-6-10-17-13/h6,9-10,12H,2-5,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTJZXSKLQSKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)

![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)